4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile chemical structure
4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile chemical structure
An In-Depth Technical Guide to 4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile, a fluorinated aromatic ether of significant interest to the chemical research and drug development communities. The molecule's unique architecture, combining a reactive benzonitrile moiety with a robust bromo-tetrafluoroethoxy group, positions it as a highly valuable and versatile intermediate in modern organic synthesis. This document details its physicochemical properties, provides a predicted spectroscopic profile, outlines a detailed protocol for its synthesis via Williamson ether synthesis, discusses its chemical reactivity and potential applications, and summarizes critical safety and handling information. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound in the creation of novel pharmaceuticals and advanced materials.
Introduction: A Molecule of Strategic Importance
4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile (CAS No. 957372-61-1) is a synthetic building block whose value is derived from the strategic combination of its three key structural components: the aromatic benzonitrile core, the polyfluorinated ether linkage, and the terminal bromine atom. Each of these imparts distinct and advantageous properties, making the compound a powerful tool for molecular design.
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The Benzonitrile Moiety: The nitrile group (C≡N) is a prevalent functional group in numerous pharmaceuticals.[1] It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other functional groups. Furthermore, it is a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, enabling extensive structural diversification.
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The Bromo-tetrafluoroethoxy Group: The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[2] The tetrafluoroethoxy group can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the acidity of nearby protons.[3] The ether linkage provides chemical stability, while the terminal bromine atom serves as an excellent leaving group for a wide array of subsequent chemical transformations, particularly in metal-catalyzed cross-coupling reactions.[2][4]
This guide aims to consolidate the available technical data and provide expert-driven insights into the synthesis and utilization of this compound, thereby empowering researchers to unlock its full synthetic potential.
Physicochemical and Spectroscopic Properties
The fundamental properties of 4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile are summarized below. These data are critical for planning reactions, ensuring safe handling, and predicting its behavior in various chemical environments.
Chemical Structure
Caption: 2D structure of 4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 957372-61-1 | [5] |
| Molecular Formula | C₉H₄BrF₄NO | |
| Molecular Weight | 298.03 g/mol | [5] |
| Physical Form | Liquid | |
| Purity | ≥98% (Typical) | |
| Storage Conditions | Sealed in dry, room temperature | |
| InChI Key | QVIHMMQJDBFCHC-UHFFFAOYSA-N |
Predicted Spectroscopic Profile
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¹H NMR: The spectrum will be dominated by signals from the aromatic protons. Due to the para-substitution pattern, two distinct signals, each integrating to 2H, are expected. These will appear as doublets (an AA'BB' system) in the aromatic region (approx. δ 7.0-7.8 ppm).
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¹³C NMR: The spectrum will show distinct signals for all nine carbon atoms. Key predicted signals include the nitrile carbon (δ ~118 ppm), the two aromatic carbons attached to the ether and nitrile groups, the two unsubstituted aromatic carbons, and the two highly deshielded carbons of the fluoroethoxy chain, which will exhibit complex splitting due to C-F coupling.
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¹⁹F NMR: This is a critical technique for confirming the structure. Two distinct signals are expected for the two non-equivalent CF₂ groups. Each signal will likely appear as a triplet due to coupling with the adjacent CF₂ group.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹.[1] Other key signals will include C-O-C stretching for the ether linkage and C-F stretching bands.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak with a distinctive isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation patterns would likely involve the loss of Br, the CBrF₂ group, or the entire side chain.
Synthesis and Purification
The most logical and industrially scalable approach to 4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile is the Williamson ether synthesis. This method involves the nucleophilic attack of a phenoxide on an electrophilic alkyl halide.
Retrosynthetic Pathway
The synthesis is envisioned as a one-step conversion from readily available starting materials: 4-cyanophenol and 1,2-dibromo-1,1,2,2-tetrafluoroethane.
Caption: Logical workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol is based on established procedures for similar Williamson ether syntheses.[6] It is designed to be self-validating through in-process controls like TLC monitoring.
Rationale: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the phenoxide salt and promotes the Sₙ2 reaction. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. The reaction is heated to increase the rate of substitution.
Reagents and Equipment:
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4-Cyanophenol (1.0 eq)
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1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.5-2.0 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask with reflux condenser and magnetic stirrer
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Inert atmosphere setup (Nitrogen or Argon)
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Heating mantle with temperature control
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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TLC plates (silica gel) and developing chamber
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-cyanophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
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Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (concentration approx. 0.5 M).
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Reagent Addition: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.8 eq) to the mixture. An excess is used to drive the reaction to completion and minimize potential dialkylation side products where the product reacts with another molecule of phenoxide.
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Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the 4-cyanophenol spot is no longer visible. This typically takes 12-24 hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing water.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. This removes residual DMF and any unreacted phenol.
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Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity) to isolate the pure product.
Chemical Reactivity and Potential Applications
4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile is not typically an end-product but rather a strategic intermediate. Its value lies in its potential for elaboration into more complex molecules.
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As a Synthetic Building Block: The presence of the bromine atom makes it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the terminus of the fluoroalkoxy chain. This enables the rapid assembly of novel molecular scaffolds. A similar compound, ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate, is highlighted for its role as a versatile building block in synthesizing more complex molecules.[4]
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Applications in Drug Discovery: The combination of a nitrile group and a fluorinated tail is highly attractive in medicinal chemistry.[2] This compound can serve as a starting point for generating libraries of compounds for screening against various biological targets. The tetrafluoroethoxy group can impart desirable pharmacokinetic properties, while the rest of the molecule can be modified to optimize target binding. Analogous brominated and fluorinated benzonitriles are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][7]
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Applications in Materials Science: Perfluorinated and polyfluorinated ethers are known for their high thermal and chemical stability.[3] This building block could be used to synthesize monomers for polymerization, leading to advanced materials with enhanced thermal resistance, chemical inertness, and specific dielectric properties.
Safety and Handling
It is imperative that 4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile be handled with appropriate caution in a controlled laboratory environment.
GHS Hazard Classification
| Hazard | Code | Description | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Data sourced from Sigma-Aldrich.
Handling and Storage Recommendations
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Ensure that eyewash stations and safety showers are readily accessible.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10][11]
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Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid breathing vapors or mist. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile is a potent and versatile chemical intermediate. Its well-defined structure offers three distinct points for chemical modification, making it a valuable asset for synthetic chemists. The strategic incorporation of a polyfluorinated chain provides a pathway to molecules with enhanced metabolic stability and other desirable physicochemical properties relevant to drug discovery and materials science. By understanding its synthesis, properties, and safe handling as outlined in this guide, researchers can effectively utilize this compound to accelerate the development of novel and impactful chemical entities.
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